3-(Morpholinosulfonyl)aniline

Description

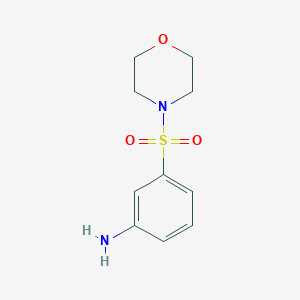

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOJDYRQYJURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339882 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22184-97-0 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Morpholinosulfonyl)aniline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholinosulfonyl)aniline is a chemical compound that integrates three key structural motifs: an aniline ring, a sulfonamide group, and a morpholine ring. This unique combination of functional groups makes it a compound of interest within medicinal chemistry and drug discovery. The aniline moiety is a common starting point for the synthesis of a wide range of pharmaceuticals. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.

This technical guide provides a summary of the available chemical and physical properties of this compound. However, it is important to note that detailed experimental protocols for its synthesis, comprehensive biological activity data, and its specific roles in signaling pathways are not extensively documented in publicly available scientific literature.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring substituted with an amino group at position 1 and a morpholinosulfonyl group at position 3.

Chemical Structure:

A summary of the known chemical and physical properties of this compound is presented in the tables below.

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)aniline |

| Synonyms | 3-(Morpholine-4-sulfonyl)-phenylamine, 3-(morpholinosulphonyl)aniline |

| CAS Number | 22184-97-0[1] |

| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |

| Molecular Weight | 242.29 g/mol [1][2] |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N |

| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 132 °C[2] |

| Boiling Point | 456.6 °C at 760 mmHg[2] |

| Density | 1.4 g/cm³[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed general synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While the broader classes of sulfonamides and aniline derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, specific data for this compound is not available in the public domain. There is no published information detailing its mechanism of action, its potential molecular targets, or any signaling pathways in which it may be involved.

The aniline moiety in drug candidates can sometimes be associated with metabolic instability or toxicity concerns.[3][4] Therefore, any future development involving this compound would necessitate thorough investigation into its metabolic fate and toxicological profile.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity, drawing from the well-established pharmacophoric features of its constituent parts. However, a comprehensive review of the available scientific literature reveals a significant lack of detailed experimental data. Key information regarding its synthesis, purification, characterization, and biological evaluation is not publicly documented. As such, this compound represents an under-investigated area of chemical space. Further research would be required to elucidate its properties and potential applications in drug discovery and development. Professionals interested in this compound would need to undertake foundational research to establish its synthetic route and characterize its biological and pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 3-(Morpholinosulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 3-(Morpholinosulfonyl)aniline. This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of various therapeutic agents. This document details two principal synthetic routes, starting from either nitrobenzene or aniline, supported by quantitative data, detailed experimental procedures, and visual representations of the chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently accomplished through two main strategies, each with distinct advantages and considerations.

-

The Nitrobenzene Route: This is the more direct and commonly employed method for obtaining the 3-isomer. The nitro group acts as a meta-directing group during the initial electrophilic aromatic substitution, ensuring the correct regiochemistry of the sulfonyl group. Subsequent reaction with morpholine and reduction of the nitro group yields the final product.

-

The Aniline Route: While a common strategy for the synthesis of arylsulfonamides, this route is less direct for the 3-substituted product. The amino group (typically protected as an acetamide) is an ortho-, para-director. Therefore, this pathway would necessitate starting with a meta-substituted aniline or involve more complex synthetic manipulations to achieve the desired isomer.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two primary synthesis pathways.

Nitrobenzene Route

Caption: Synthesis of this compound starting from nitrobenzene.

Aniline Route (Hypothetical for 3-isomer)

Caption: A potential, less direct synthesis of this compound from aniline.

Quantitative Data Summary

The following tables summarize the key quantitative data for the more direct Nitrobenzene Route. Data for the Aniline Route is less specific for the 3-isomer and is therefore presented as a general reference.

Table 1: Nitrobenzene Route - Reagents and Conditions

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 1 | Nitrobenzene | Chlorosulfonic Acid, Thionyl Chloride | None | 112, then 70 | 6 hours | 3-Nitrobenzenesulfonyl chloride | ~96 |

| 2 | 3-Nitrobenzenesulfonyl chloride | Morpholine, Triethylamine | Dichloromethane | Ambient | 1 hour | 4-((3-Nitrophenyl)sulfonyl)morpholine | ~95 |

| 3 | 4-((3-Nitrophenyl)sulfonyl)morpholine | Tin (Sn), Hydrochloric Acid (HCl) | Ethanol | Reflux | 0.5-1 hour | This compound | High |

Table 2: Aniline Route - General Reagents and Conditions

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product |

| 1 | Aniline | Acetic Anhydride | Acetic Acid | 100 | Acetanilide |

| 2 | Acetanilide | Chlorosulfonic Acid | None | 114 | p-Acetamidobenzenesulfonyl chloride |

| 3 | p-Acetamidobenzenesulfonyl chloride | Morpholine, Pyridine | Acetone | Reflux | N-(4-(morpholinosulfonyl)phenyl)acetamide |

| 4 | N-(4-(morpholinosulfonyl)phenyl)acetamide | Hydrochloric Acid | Water/Ethanol | Reflux | 4-(Morpholinosulfonyl)aniline |

Detailed Experimental Protocols

Nitrobenzene Route

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

-

To 4.4 moles of chlorosulfonic acid, slowly add 1.0 mole of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112°C.[1]

-

Stir the mixture at this temperature for an additional 4 hours.

-

Cool the reaction mixture to 70°C.

-

Add 0.92 moles of thionyl chloride dropwise over 2 hours.[1]

-

Continue stirring at 70°C until the evolution of gas ceases.

-

Cool the mixture and pour it onto ice-water.

-

The precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with water, and then with a sodium hydrogen carbonate solution. The resulting product has a purity of approximately 89.9%, with a yield of around 96.3%.[1]

Step 2: Synthesis of 4-((3-Nitrophenyl)sulfonyl)morpholine

-

In a flask, dissolve 1.1 equivalents of morpholine and 1.2 equivalents of triethylamine in dichloromethane at room temperature.

-

Slowly add 1.0 equivalent of 3-nitrobenzenesulfonyl chloride to the stirred solution.

-

Continue stirring the reaction mixture for 1 hour.

-

Add water to the mixture and separate the organic layer.

-

Wash the organic layer with water and dry it over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product. A similar amidation reaction of benzoyl chloride with morpholine shows a yield of 95%.[2]

Step 3: Synthesis of this compound

-

In a round-bottomed flask, place 1.0 equivalent of 4-((3-Nitrophenyl)sulfonyl)morpholine and an excess of granulated tin.

-

Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and should be controlled by cooling in a water bath if necessary.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 30-60 minutes to complete the reduction.

-

Cool the flask and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to dissolve the tin hydroxides.

-

The product can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure to yield this compound.

Aniline Route (General Procedure for p-isomer)

Step 1: Synthesis of Acetanilide

-

In a flask, add aniline and an equimolar amount of acetic anhydride in acetic acid.

-

Heat the mixture to 100°C for 30 minutes.

-

Cool the mixture and pour it into cold water to precipitate the acetanilide.

-

Collect the product by filtration and wash with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonyl chloride

-

Carefully add acetanilide in small portions to an excess of chlorosulfonic acid in an ice bath.

-

After the addition is complete, heat the mixture to 114°C for 15-20 minutes.[3][4]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by filtration and wash with cold water. A yield of 90.05% has been reported for this step.[5]

Step 3: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide

-

Dissolve p-acetamidobenzenesulfonyl chloride in acetone.

-

Add an excess of morpholine and pyridine (as an acid acceptor).

-

Reflux the mixture.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Collect the solid by filtration and recrystallize from ethanol.

Step 4: Synthesis of 4-(Morpholinosulfonyl)aniline

-

Suspend N-(4-(morpholinosulfonyl)phenyl)acetamide in a mixture of water and ethanol.

-

Add concentrated hydrochloric acid and reflux the mixture until hydrolysis is complete.

-

Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the 4-(Morpholinosulfonyl)aniline by filtration and wash with water.

Reaction Mechanisms

The key reaction mechanisms involved in the synthesis of this compound are well-established principles in organic chemistry.

-

Electrophilic Aromatic Substitution (Chlorosulfonation): This is the key step for introducing the sulfonyl chloride group onto the aromatic ring. In the nitrobenzene route, the strongly deactivating and meta-directing nitro group directs the incoming chlorosulfonium ion (ClSO2+) to the meta position. In the aniline route, the activating acetamido group directs the substitution to the ortho and para positions.

-

Nucleophilic Acyl Substitution: The reaction of the sulfonyl chloride with morpholine proceeds via a nucleophilic attack of the nitrogen atom of morpholine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

-

Nitro Group Reduction: The conversion of the nitro group to an amine is a classic reduction reaction. When using tin and hydrochloric acid, the nitro group is reduced by a series of single electron transfers from the metal surface, with protonation steps occurring in the acidic medium.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the nitrobenzene route, which ensures the desired meta-substitution pattern. The aniline route, while a staple for arylsulfonamide synthesis, is less practical for obtaining the 3-isomer due to the directing effects of the amino group. The experimental protocols provided herein offer a detailed guide for the laboratory preparation of this important medicinal chemistry intermediate. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and reactive reagents involved in these syntheses.

References

3-(Morpholinosulfonyl)aniline CAS number and molecular weight

An In-depth Technical Guide to 3-(Morpholinosulfonyl)aniline

CAS Number: 22184-97-0 Molecular Weight: 242.30 g/mol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to provide a comprehensive overview of this compound, a chemical compound of interest within the broader class of sulfonamides. While specific detailed experimental protocols and established signaling pathways for this exact molecule are not extensively documented in publicly available scientific literature, this guide contextualizes its significance based on the known properties of its constituent chemical moieties: the aniline, morpholine, and sulfonamide groups.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 22184-97-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [1][3] |

| Molecular Weight | 242.30 g/mol | [2] |

| Appearance | Solid | [1] |

Context within Medicinal Chemistry

The Sulfonamide Group: The sulfonamide functional group, -S(=O)₂-NR₂, is a well-established pharmacophore in medicinal chemistry. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be developed for a wide range of therapeutic applications, including antibacterial, antiviral, antidiabetic, and anticancer therapies.[2] Their versatility stems from the ability to readily modify the substituents attached to the sulfonamide core, which allows for the fine-tuning of physicochemical and biological properties.[2]

The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals.[2] The prototypical antibacterial drug, sulfanilamide, is a classic example of an aniline derivative bearing a sulfonamide group.[2] The amino group of the aniline ring provides a convenient point for chemical modification, enabling the construction of more complex molecular architectures.[2]

The Morpholine Ring: The morpholine ring is a common heterocyclic motif incorporated into many approved drugs and investigational compounds. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Morpholine derivatives have been shown to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.

Potential Areas of Research

Given the established biological activities of its constituent parts, this compound represents a scaffold that could be explored for various therapeutic purposes. Research into this and related molecules could involve:

-

Synthesis of Analogs: The synthesis of a library of related compounds by modifying the aniline or morpholine rings could lead to the discovery of molecules with enhanced potency or selectivity for a particular biological target.

-

Biological Screening: Screening this compound and its analogs against a panel of biological targets, such as kinases, proteases, or microbial enzymes, could identify potential therapeutic applications. For instance, derivatives of 4-(methylsulfonyl)aniline have been investigated as potential anti-inflammatory agents with selectivity for the COX-2 enzyme.[6][7]

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications impact the biological activity of these molecules would be crucial for rational drug design.

Experimental Protocols and Signaling Pathways

However, researchers interested in studying this molecule could adapt general protocols for the synthesis and evaluation of other sulfonamide-containing compounds. For example, a potential synthetic approach could involve the reaction of a corresponding sulfonyl chloride with morpholine.

For biological evaluation, a starting point would be to screen the compound in assays relevant to the known activities of sulfonamides and morpholine derivatives, such as antimicrobial susceptibility testing or cancer cell proliferation assays.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the structural components of this compound and their potential contribution to its biological profile.

Caption: Structural components of this compound and their potential biological relevance.

Conclusion

While this compound itself is not extensively characterized in the scientific literature, its chemical structure suggests that it may possess interesting biological properties worthy of investigation. As a member of the sulfonamide class of compounds and containing both aniline and morpholine moieties, it represents a promising starting point for medicinal chemistry and drug discovery efforts. Further research is required to elucidate its specific biological activities, mechanism of action, and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS 22184-97-0 [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 22184-97-0 | this compound | Tetrahedron [thsci.com]

- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3-(Morpholinosulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific biological activity data for 3-(Morpholinosulfonyl)aniline in the public domain. This guide, therefore, provides a comprehensive overview of the predicted biological potential of this molecule based on the well-documented activities of its constituent chemical moieties and the observed activities of structurally related compounds. All data and experimental protocols presented herein pertain to these related compounds and should not be directly attributed to this compound itself.

Introduction

The sulfonamide group is a cornerstone of antibacterial therapy, and its derivatives are explored for a multitude of other pharmacological effects. The aniline moiety serves as a versatile scaffold in drug design, and the morpholine ring is often incorporated to improve physicochemical properties and biological activity. This guide will explore the potential biological landscape of this compound by examining the activities of structurally analogous compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 22184-97-0 |

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.30 g/mol |

| Appearance | Solid |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)aniline |

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally related to this compound provide insights into its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline, which shares the morpholinoaniline core, have demonstrated notable antimicrobial properties. These compounds have been shown to inhibit essential bacterial enzymes, DNA gyrase and dihydrofolate reductase (DHFR).

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2d | DNA gyrase | 18.17 |

| 3a | DNA gyrase | 23.87 |

| 2a | DHFR | 4.33 |

| 2d | DHFR | 5.54 |

Note: The specific structures of compounds 2a, 2d, and 3a are detailed in the original research and are derivatives of 3-fluoro-4-morpholinoaniline.

Anticancer Activity

Quinoxaline derivatives are another class of compounds that can incorporate a morpholinosulfonyl moiety. For instance, 6-Morpholinosulfonyl-2,3-dichloroquinoxaline has been synthesized and evaluated for its biological activities. While specific anticancer data for this exact compound is limited, the quinoxaline scaffold is a known pharmacophore in the development of anticancer agents, often targeting protein kinases.

Experimental Protocols for Key Assays (Based on Structurally Related Compounds)

The following are examples of detailed methodologies for key experiments cited in the evaluation of structurally related compounds.

DNA Gyrase Inhibition Assay

This assay is crucial for determining the antibacterial potential of compounds targeting bacterial topoisomerases.

Objective: To quantify the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (as a control)

-

DNA gyrase enzyme

-

Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Test compounds dissolved in DMSO

-

Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide)

Protocol:

-

Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase to the mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Terminate the reactions by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining and quantify the amount of supercoiled DNA.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR, another key antibacterial target.

Objective: To determine the IC₅₀ of a compound against DHFR.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF) as a substrate

-

NADPH as a cofactor

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

-

Add the DHFR enzyme and incubate for a short period.

-

Initiate the reaction by adding the substrate, DHF.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each compound concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Mandatory Visualizations

General Synthetic Pathway for Related Sulfonamides

Caption: A generalized workflow for the synthesis of sulfonamides from anilines.

Conceptual Signaling Pathway Inhibition

Caption: A conceptual diagram illustrating how aniline-based kinase inhibitors can block signaling pathways.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of its structural components and the activities of closely related compounds suggest a high potential for pharmacological effects, particularly in the antimicrobial and anticancer arenas. The presence of the sulfonamide and aniline moieties points towards possible interactions with bacterial enzymes or protein kinases.

Further research, including in vitro screening against a panel of bacterial strains and cancer cell lines, as well as specific enzyme inhibition assays, is necessary to elucidate the precise biological activity profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. Drug development professionals are encouraged to consider this molecule as a potential scaffold for the design of novel therapeutic agents.

An In-depth Technical Guide to 3-(Morpholinosulfonyl)aniline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(morpholinosulfonyl)aniline core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a structured summary of quantitative activity data. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their therapeutic potential.

Introduction

The morpholine and sulfonamide functional groups are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The combination of these moieties in the this compound scaffold has led to the development of a diverse range of derivatives with promising therapeutic applications, including anticancer, antibacterial, and enzyme-inhibiting activities. This guide aims to serve as a technical resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this chemical core.

Chemical Synthesis

The synthesis of this compound derivatives typically involves the formation of the sulfonamide bond as a key step. A representative synthetic approach is outlined below, starting from commercially available materials.

Representative Synthetic Protocol: Synthesis of N-(3-(morpholinosulfonyl)phenyl)acetamide

This protocol describes a two-step synthesis of an exemplary N-acylated derivative of this compound.

Step 1: Synthesis of this compound

A common route to the core structure involves the reaction of a substituted aniline with morpholine-4-sulfonyl chloride. Alternatively, as described for a related compound, 3-fluoro-4-morpholinoaniline, the synthesis can proceed via nucleophilic aromatic substitution of a di-halo-nitrobenzene with morpholine, followed by reduction of the nitro group.[1] For the parent this compound, one would typically start with 3-aminobenzenesulfonyl chloride and react it with morpholine.

Step 2: Acylation of this compound

The amino group of this compound provides a convenient handle for further derivatization. Acylation is a common strategy to introduce diverse functionalities and modulate the compound's properties.

-

Materials and Reagents:

-

This compound

-

Acetic anhydride

-

Pyridine (as a catalyst and base)

-

Dichloromethane (DCM) as a solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-(3-(morpholinosulfonyl)phenyl)acetamide.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a range of biological activities. The following tables summarize key quantitative data from the literature for structurally related compounds, providing insights into their potential therapeutic applications.

Anticancer Activity

Aniline and morpholine moieties are present in numerous anticancer agents. The data below is for aniline and morpholine-containing derivatives, highlighting their cytotoxic potential against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Anilinoquinazoline Derivative | A549 (Lung) | 5.988 | |

| Anilinoquinazoline Derivative | MCF-7 (Breast) | 19.13 | |

| Anilinoquinazoline Derivative | HepG2 (Liver) | 13.68 | |

| Anilinoquinazoline Derivative | SKOV-3 (Ovarian) | 7.84 | |

| Iodoquinazoline Derivative | Various | 4.0 - 9.0 | [2] |

Antibacterial Activity

The sulfonamide group is a well-known pharmacophore in antibacterial drugs. The following table presents the minimum inhibitory concentration (MIC) values for related sulfonamide derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative | Staphylococcus aureus | 1.56 - 6.25 | |

| Sulfonamide Derivative | Escherichia coli | 0.29 - 1.11 | [3] |

| Sulfonamide Derivative | Pseudomonas aeruginosa | 128 - 256 | |

| Sulfonamide Derivative | Candida albicans | 0.83 | [3] |

Experimental Protocols for Biological Assays

Standardized assays are crucial for the evaluation and comparison of the biological activity of newly synthesized compounds. Detailed protocols for assessing anticancer and antibacterial activity are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

-

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives can exert their biological effects by modulating various cellular signaling pathways. The specific pathway targeted often depends on the overall structure of the derivative.

Kinase Inhibition

Many aniline-based compounds are known to be kinase inhibitors. These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades that are crucial for cell proliferation and survival. Key kinase signaling pathways that are often implicated in cancer and can be targeted by such inhibitors include the MAPK and PI3K/AKT pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of the 3-(Morpholinosulfonyl)aniline Scaffold: A Technical Review of Its Derivatives in Medicinal Chemistry

An in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic promise of molecules derived from the 3-(morpholinosulfonyl)aniline core.

The this compound moiety, a key structural alert in modern medicinal chemistry, is increasingly recognized as a versatile scaffold for the development of novel therapeutic agents. While research on the parent molecule itself is limited, a growing body of literature highlights the significant potential of its derivatives, particularly in the fields of oncology and anti-inflammatory drug discovery. This technical guide provides a comprehensive review of the available scientific literature, focusing on the synthesis, quantitative biological data, and mechanistic insights into compounds built upon this promising chemical core.

Physicochemical Characteristics of the Core Scaffold

This compound serves as a foundational building block. Its key physicochemical properties are summarized below, providing a baseline for understanding its handling and reactivity in synthetic applications.

| Property | Value |

| CAS Number | 22184-97-0[1] |

| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |

| Molecular Weight | 242.29 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥96%[1] |

| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N[1] |

Synthetic Strategies and Methodologies

The synthetic utility of this compound lies in the reactivity of its primary aniline amine group, which provides a convenient handle for a variety of chemical modifications. This allows for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.

General Synthesis of Derivatives

A prevalent strategy for elaborating the this compound core involves N-acylation, N-arylation, or coupling with various heterocyclic systems. These reactions are typically straightforward and can be adapted to a wide range of substrates.

Example Experimental Protocol: Synthesis of Quinoline-5-Sulfonamide Derivatives

One illustrative example of the synthetic application of anilines in constructing biologically active molecules is in the preparation of quinoline-5-sulfonamides. While the cited literature does not specifically use this compound, the described protocol is representative of the general approach that would be employed.

The synthesis of 8-hydroxyquinoline-5-sulfonamides is achieved through the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with a suitable amine in an anhydrous solvent such as acetonitrile at room temperature.[2] Typically, a molar excess of the amine is utilized to drive the reaction to completion and to act as a scavenger for the hydrochloric acid byproduct.[2] The resulting sulfonamide can then be isolated and purified using standard chromatographic techniques.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant promise in preclinical studies, primarily as anticancer and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cellular signaling pathways that are dysregulated in these diseases.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of cancer cell proliferation. The tables below summarize the in vitro cytotoxic activity of representative compounds from different chemical classes, all incorporating a related anilinosulfonyl morpholine motif.

Table 1: In Vitro Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | [3] |

| 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [3] |

| 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | [3] |

Table 2: In Vitro Anticancer Activity of 2-Anilino Triazolopyrimidine Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (nM) | Reference |

| 3d | HeLa (Cervical Cancer) | 38 | [4] |

| A549 (Lung Cancer) | 43 | [4] | |

| HT29 (Colon Cancer) | 30 | [4] | |

| MDA-MB-231 (Breast Cancer) | 430 | [4] |

In Vitro Biological Evaluation: A Standard Protocol

The initial assessment of the biological activity of newly synthesized compounds is typically performed using in vitro cell-based assays. A standard protocol for determining the cytotoxic effects of these compounds is the MTT assay.

MTT Assay Protocol Human cancer cell lines, such as HepG2 or A549, are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compounds and incubated for a period of 72 hours.[2] Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized with a suitable solvent, and the absorbance is measured using a microplate reader. The IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%, is then calculated from the dose-response curve.

Modulation of Cellular Signaling Pathways

The anticancer and anti-inflammatory effects of many this compound derivatives are rooted in their ability to inhibit protein kinases. These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, survival, and inflammatory responses. Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

Generalized Kinase Inhibitor Discovery Workflow

The path from an initial chemical scaffold to a potential drug candidate is a systematic process of discovery, optimization, and evaluation. The following diagram illustrates a generalized workflow for the development of kinase inhibitors.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

The MAPK Signaling Pathway: A Common Target

One of the most frequently targeted pathways by kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a central role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes. The diagram below provides a simplified overview of the MAPK signaling cascade and indicates potential points of inhibition by molecules derived from scaffolds like this compound.

Caption: A simplified representation of the MAPK signaling pathway, a common target for kinase inhibitors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

3-(Morpholinosulfonyl)aniline: A Technical Guide to a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Morpholinosulfonyl)aniline is a synthetic organic compound featuring a central aniline ring substituted with a morpholinosulfonyl group. While specific detailed studies on its discovery and biological activity are not extensively documented in publicly available literature, its structural motifs—aniline, morpholine, and sulfonamide—are of significant interest in medicinal chemistry. This technical guide provides an overview of the compound's chemical properties, places it within the broader context of sulfonamide and aniline chemistry, outlines a general synthetic approach, and explores its potential applications in drug discovery based on the known activities of related molecules.

Introduction

This compound belongs to the class of aromatic sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs and continuing to be a key component in a wide range of modern therapeutics.[1] The aniline moiety is also a privileged scaffold in drug design, offering a versatile platform for chemical modification to interact with various biological targets.[1] The presence of the morpholine ring can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide will delve into the known characteristics of this compound and its potential as a building block in the synthesis of novel bioactive compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [2] |

| Molecular Weight | 242.30 g/mol | [1] |

| CAS Number | 22184-97-0 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI Key | FKFOJDYRQYJURJ-UHFFFAOYSA-N | [2] |

| Synonyms | 3-(morpholine-4-sulfonyl)-aniline, 3-(morpholin-4-ylsulfonyl)phenylamine | [2] |

Historical Context and Discovery

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a general and logical synthetic route can be proposed based on established chemical principles for analogous compounds. This would typically involve a two-step process starting from 3-nitrobenzenesulfonyl chloride.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(3-nitrophenylsulfonyl)morpholine

-

In a reaction vessel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add morpholine (1.1 equivalents) to the cooled solution while stirring. An organic base like triethylamine (1.2 equivalents) can be added to scavenge the hydrochloric acid byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(3-nitrophenylsulfonyl)morpholine.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

-

Dissolve the 4-(3-nitrophenylsulfonyl)morpholine from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or metal-acid reduction (e.g., using tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After the reaction is complete, the catalyst (if used) is filtered off. If a metal-acid reduction was used, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery

While there are no specific drugs or clinical candidates publicly identified as containing the this compound core, its constituent chemical motifs are prevalent in numerous bioactive molecules. This suggests its potential as a valuable scaffold for the development of new therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or anilino-like core, which often serves as a key pharmacophore that binds to the hinge region of the kinase ATP-binding site. The amino group of the aniline can be further functionalized to introduce other pharmacophoric elements. The morpholinosulfonyl group can act as a water-solubilizing group and occupy solvent-exposed regions of the binding pocket.

Anti-Inflammatory Agents

Derivatives of aniline and sulfonamides have been explored for their anti-inflammatory properties. For instance, certain sulfonamide-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.[4][5][6] The this compound scaffold could be elaborated to design novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Agents

The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents.[1] Although bacterial resistance is widespread, the sulfonamide scaffold is still utilized in the development of new antimicrobial compounds. The aniline and morpholine moieties can be modified to optimize the antibacterial spectrum and pharmacokinetic properties.

Conclusion

This compound is a readily available chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Although its own discovery and history are not well-documented, the presence of the aniline, morpholine, and sulfonamide moieties within its structure makes it an attractive starting point for the synthesis of novel compounds with a range of potential biological activities. Further research into the derivatization of this scaffold could lead to the identification of new therapeutic agents targeting a variety of diseases. The general synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this versatile compound.

References

- 1. This compound CAS 22184-97-0 [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]

An In-depth Technical Guide on the Therapeutic Targets of 3-(Morpholinosulfonyl)aniline-Derived Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the therapeutic landscape of compounds derived from the chemical intermediate 3-(Morpholinosulfonyl)aniline. While this compound itself is not an active therapeutic agent, its core structure, featuring a morpholine ring linked to an aniline via a sulfonyl group, is a key pharmacophore in the development of potent and selective kinase inhibitors. This document focuses primarily on Rho-associated coiled-coil containing protein kinase (ROCK), a major therapeutic target for which this chemical scaffold has shown significant promise. We will delve into the molecular biology of ROCK, present quantitative data for representative inhibitors, detail relevant experimental protocols, and visualize the associated signaling pathways and synthetic workflows.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound is a chemical building block used in the synthesis of more complex, biologically active molecules.[1] Its structure is valuable in medicinal chemistry for several reasons:

-

The sulfonamide linker is a common feature in many kinase inhibitors, often acting as a hydrogen bond acceptor.

-

The morpholine ring is a frequently incorporated moiety in drug design. Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can improve physicochemical properties such as solubility and metabolic stability.[1][2][3]

-

The aniline group provides a versatile point for further chemical modification, allowing for the construction of diverse compound libraries.[1]

Given its role as a precursor, the therapeutic relevance of this compound is best understood by examining the targets of the final drug compounds synthesized from it. The most prominent of these targets is the Rho-associated kinase (ROCK).

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)

Rho-associated kinases (ROCK) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[][5] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% sequence identity within their kinase domains.[6]

Biological Function & Signaling Pathway: The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, adhesion, and proliferation.[6][7] When activated by upstream signals (e.g., from G protein-coupled receptors), RhoA in its GTP-bound state activates ROCK.[8] ROCK then phosphorylates several downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLCP's regulatory subunit (MYPT1) inhibits phosphatase activity, leading to a net increase in the phosphorylation of Myosin Light Chain (MLC).[9][10] This increase in phosphorylated MLC drives actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions.[11]

Therapeutic Relevance: Overactivation of the Rho/ROCK pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target for:

-

Cardiovascular Diseases: Increased ROCK activity contributes to vasoconstriction, endothelial dysfunction, and vascular remodeling, playing a role in hypertension and atherosclerosis.[][12]

-

Glaucoma: ROCK inhibitors lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork, which is achieved by inducing relaxation of the meshwork cells.[8][10][13]

-

Oncology: The pathway is involved in tumor cell invasion and metastasis, making ROCK inhibitors a potential avenue for cancer therapy.[6][14]

-

Neurological Disorders: ROCK signaling is involved in neurite retraction and glial scar formation, and its inhibition may promote axonal regeneration after spinal cord injury.[]

Visualization: The Rho/ROCK Signaling Pathway

The following diagram illustrates the core components of the Rho/ROCK signaling cascade.

Caption: The Rho/ROCK signaling pathway leading to cytoskeletal contraction.

Data Presentation: Representative ROCK Inhibitors

While specific inhibitors synthesized directly from this compound are proprietary or not widely published, the broader class of sulfonamide-based ROCK inhibitors provides relevant quantitative data. Ripasudil, an isoquinoline-sulfonamide derivative approved for glaucoma treatment, serves as an excellent example of this structural class.

| Compound Name | Chemical Class | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Primary Indication |

| Ripasudil (K-115) | Isoquinoline-Sulfonamide | 51 | 19 | Glaucoma[10] |

| SAR407899 | Not specified | - | 36 (Kᵢ, nM) | Hypertension[12] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is another measure of inhibitor potency.

Experimental Protocols

The determination of a compound's inhibitory activity against ROCK is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.[9][15][16]

In Vitro ROCK Activity Assay (ELISA-Based)

Objective: To determine the IC₅₀ value of a test compound against a ROCK isoform (e.g., ROCK2).

Materials:

-

Recombinant active ROCK2 enzyme.

-

Substrate-coated 96-well plates (e.g., pre-coated with Myosin Phosphatase Target Subunit 1, MYPT1).[9][16]

-

Test compound (e.g., dissolved in DMSO).

-

ATP (Adenosine triphosphate) solution.

-

Kinase reaction buffer (containing MgCl₂, DTT).[16]

-

Primary antibody: Anti-phospho-MYPT1 (e.g., at Thr696).[9]

-

Secondary antibody: HRP-conjugated antibody (e.g., anti-rabbit IgG).[9]

-

Wash Buffer (e.g., TBS with Tween-20).

-

Stop Solution (e.g., dilute acid).

-

Chromogenic Substrate (e.g., TMB).

-

Microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. Include a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.

-

Reaction Setup: To the MYPT1-coated wells, add the diluted test compound or control vehicle.

-

Kinase Reaction Initiation: Add the active ROCK2 enzyme to each well (except the "no enzyme" control). Initiate the phosphorylation reaction by adding the ATP solution.[16]

-

Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[16]

-

Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing thoroughly with Wash Buffer.[16]

-

Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.[9]

-

Washing: Aspirate and wash the wells multiple times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[9]

-

Washing: Aspirate and wash the wells multiple times with Wash Buffer.

-

Signal Development: Add the TMB substrate to each well and incubate until sufficient color develops. Stop the development by adding Stop Solution.[9]

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Convert absorbance values to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization: Generalized Synthetic & Experimental Workflow

The following diagrams illustrate a generalized workflow for the synthesis of a kinase inhibitor from an aniline precursor and the subsequent experimental evaluation.

Synthetic Workflow

Caption: Generalized workflow for kinase inhibitor synthesis.

Experimental Evaluation Workflow

Caption: High-level workflow for preclinical inhibitor evaluation.

Other Potential Therapeutic Targets

The morpholine and sulfonylaniline motifs are prevalent in inhibitors targeting other kinase families, highlighting the broad utility of this scaffold.

-

Phosphoinositide 3-kinase (PI3K) / mTOR: The morpholine ring is a critical structural feature in numerous PI3K inhibitors, where its oxygen atom often forms a key hydrogen bond in the ATP binding pocket.[1][17][18] The dual PI3K/mTOR inhibitor PKI-587, for example, is based on a morpholino-triazine scaffold.[18]

-

Epidermal Growth Factor Receptor (EGFR): Some quinazoline-based EGFR inhibitors incorporate morpholine or sulfonamide groups to enhance activity and modulate properties.[6]

Conclusion

While this compound is a synthetic intermediate rather than a therapeutic agent, it represents a valuable scaffold for the development of potent kinase inhibitors. The primary therapeutic target for compounds derived from this and similar structures is Rho-associated kinase (ROCK), a central regulator of cellular contractility with significant roles in glaucoma, cardiovascular disease, and oncology. The morpholine and sulfonamide components are key to achieving high-potency inhibition. Future drug discovery efforts may continue to leverage this and related scaffolds to develop novel and selective inhibitors for ROCK and other important kinase targets.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]

- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of 3-(Morpholinosulfonyl)aniline: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for 3-(Morpholinosulfonyl)aniline is limited. This guide provides a comprehensive overview of the safety and toxicity profile based on data from structurally related compounds, including aniline, sulfonamides, and morpholine derivatives. The information herein is intended for researchers, scientists, and drug development professionals to support initial safety assessments and guide further investigation.

Executive Summary

This compound is a chemical compound that incorporates three key structural motifs: an aniline ring, a sulfonyl group, and a morpholine ring. Due to the absence of specific toxicological studies on this compound, its safety profile must be inferred from the known toxicities of these components. Aniline and its derivatives are known to cause hematotoxicity, particularly methemoglobinemia, and are suspected carcinogens. The sulfonamide group is associated with hypersensitivity reactions and potential for liver and kidney toxicity. Morpholine is a corrosive substance that can cause severe skin and eye damage. Therefore, this compound should be handled with caution, assuming it may possess a combination of these toxicological properties.

Quantitative Toxicological Data for Structurally Related Compounds

The following tables summarize acute and in vitro toxicity data for aniline and various sulfonamide and morpholine derivatives to provide a comparative overview of their toxic potential.

Table 1: Acute Toxicity Data for Aniline and Related Compounds

| Chemical Name | CAS Number | Test Species | Route of Administration | LD50/LC50 | Citation |

| Aniline | 62-53-3 | Rat | Oral | 250 mg/kg | [1] |

| Aniline | 62-53-3 | Mouse | Oral | 464 mg/kg | [1] |

| Aniline | 62-53-3 | Rabbit | Dermal | 820 mg/kg | [1] |

| Aniline | 62-53-3 | Rat | Dermal | 1400 mg/kg | [1] |

| Aniline | 62-53-3 | Mouse | Inhalation (7 hours) | 175 ppm | [1] |

| 4-Morpholinoaniline | 2524-67-6 | - | - | Harmful if swallowed, in contact with skin or if inhaled (Category 4) | [2][3] |

| N-Butylbenzenesulfonamide | 3622-84-2 | Mouse | Oral | 2900 mg/kg | [4] |

| N-Butylbenzenesulfonamide | 3622-84-2 | Rat | Oral | 1725 - 3560 mg/kg | [4] |

| N-Butylbenzenesulfonamide | 3622-84-2 | Rat | Inhalation | 4066 mg/m³ | [4] |

| Benzenesulfonamide | 98-10-2 | Rat | Oral | 991 mg/kg | [5] |

| p-Bromo-N-isobutylbenzenesulfonamide | 7510-83-0 | Rat | Oral | >500 mg/kg | [6] |

| 4-(2,2-Diethyl-5-oxo-1-pyrrolidinyl)-benzenesulfonamide | 67731-60-6 | Mouse | Oral | >5 g/kg | [7] |

Table 2: In Vitro Cytotoxicity of Related Sulfonamide and Morpholine Derivatives

| Compound Class/Name | Cell Line(s) | Endpoint | Value | Citation |

| Sulfonamide Derivatives | HeLa, MCF-7, MDA-MB-468 | IC50 | < 360 µM, < 128 µM, < 30 µM, respectively | [8] |

| Acridine/Sulfonamide Hybrid (Compound 8b) | HepG2, HCT-116, MCF-7 | IC50 | 14.51 µM, 9.39 µM, 8.83 µM, respectively | [9] |

| Morpholine-substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | IC50 | 0.033 µM | [10] |

| Morpholine-substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | IC50 | 0.087 µM | [10] |

| Morpholine-substituted Quinazoline (Compound AK-10) | A549, MCF-7, SHSY-5Y | IC50 | 8.55 µM, 3.15 µM, 3.36 µM, respectively | [11] |

Table 3: Genotoxicity of Related Sulfonamide Derivatives

| Compound Name/Class | Test System | Result | Citation |

| N-(4-methoxyphenyl) sulfamide | Ames Test (TA100) | Genotoxic (with and without S9) | [12][13] |

| N-(3-fluorophenyl) sulfamide | Ames Test (TA1535) | Genotoxic (with and without S9) | [12][13] |

| N-(phenyl) sulfamide | Ames Test (TA100, TA98, TA1535) | Non-genotoxic | [12][13] |

| N-(phenylethyl) sulfamide | Ames Test (TA100, TA1535) | Genotoxic (with and without S9) | [12][13] |

| Sulfonamide derivative (Sul1) | Ames Test (TA100, TA1535) | Genotoxic | [14] |

| Sulfonamide derivative (Sul2) | Ames Test (TA100, TA1535) | Genotoxic | [14] |

| Arylsulfonamide derivatives of (aryloxy)alkylamines | SOS/umu-test, Vibrio harveyi assay | Non-genotoxic | [13] |

Key Toxicological Endpoints and Mechanisms

Based on the toxicological profiles of its structural components, the following endpoints are of potential concern for this compound:

-

Hematotoxicity: The aniline moiety is a primary concern for hematotoxicity, specifically the induction of methemoglobinemia. This occurs through the metabolic activation of the amino group to form N-hydroxylamines, which can oxidize the ferrous iron in hemoglobin to the ferric state, rendering it incapable of oxygen transport.[10]

-

Genotoxicity and Carcinogenicity: Aromatic amines are a class of compounds with well-documented genotoxic and carcinogenic potential. Metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, forming adducts and leading to mutations.[11] While some sulfonamides have shown no genotoxic effect in Ames tests, others have tested positive.[12][13][14] Aniline is classified as a suspected human carcinogen.[1]

-

Hypersensitivity: Sulfonamides are known to cause hypersensitivity reactions, which can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.

-

Organ Toxicity: The liver and kidneys are potential target organs for sulfonamide toxicity. Aniline exposure has also been linked to damage to the spleen, liver, and kidneys.[1]

-

Local Effects: The morpholine component suggests a potential for corrosive or irritant effects on the skin and eyes.

Mandatory Visualizations

Experimental Protocols for Key Toxicological Assays

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial strains are exposed to the test substance at a range of concentrations, both with and without the S9 mix. This is typically done using the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

-

-

Principle: This in vivo assay assesses the genotoxic potential of a chemical by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents. This damage can result in the formation of micronuclei in newly formed erythrocytes.

-

Methodology:

-

Test System: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Smears are prepared from the collected cells and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.

-

-

Principle: Long-term in vivo studies are conducted to determine the carcinogenic potential of a substance following repeated exposure over a significant portion of the lifespan of the test animals.

-

Methodology:

-

Test System: Typically, two rodent species (e.g., rats and mice) are used.

-

Dosing: The test substance is administered daily, usually in the diet or by gavage, for 18-24 months. At least three dose levels and a control group are used. The highest dose is typically the maximum tolerated dose (MTD).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are examined macroscopically and microscopically for the presence of tumors.

-

Evaluation: The incidence, type, and location of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.

-

-

Principle: This study is designed to provide information on the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.

-

Methodology:

-

Test System: Typically, pregnant rats or rabbits are used.

-

Dosing: The test substance is administered daily to pregnant females, usually by oral gavage, during the period of organogenesis. At least three dose levels and a control group are used.

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Evaluation: The incidence of maternal toxicity, embryo-fetal death, and fetal malformations and variations are evaluated to determine the developmental toxicity potential of the substance.

-

Conclusion

While a definitive safety and toxicity profile for this compound cannot be established without specific experimental data, the available information on its structural components suggests a potential for significant health hazards. The aniline moiety raises concerns about hematotoxicity and carcinogenicity, the sulfonamide group about hypersensitivity and organ toxicity, and the morpholine ring about local corrosive effects. It is therefore imperative that this compound is handled with appropriate safety precautions in a research or industrial setting. Further toxicological testing, including acute toxicity studies, genotoxicity assays, and repeated-dose toxicity studies, is warranted to fully characterize the safety profile of this compound.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(4-Morpholinylsulfonyl)aniline | CAS#:21626-70-0 | Chemsrc [chemsrc.com]

- 5. RTECS NUMBER-DB0930000-Chemical Toxicity Database [drugfuture.com]

- 6. RTECS NUMBER-DB1983000-Chemical Toxicity Database [drugfuture.com]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. | Semantic Scholar [semanticscholar.org]

- 12. Preliminary mutagenicity and genotoxicity evaluation of selected arylsulfonamide derivatives of (aryloxy)alkylamines with potential psychotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 3-(Morpholinosulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 3-(Morpholinosulfonyl)aniline is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the analysis of its constituent functional groups and data from analogous chemical structures. The experimental protocols described are general standard procedures for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The structural features of this compound, including the substituted aniline ring, the morpholine ring, and the sulfonyl group, each contribute distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are detailed below.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.8 - 7.5 | Multiplet | 4H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Morpholine -CH₂-N | 3.0 - 3.3 | Triplet | 4H |

| Morpholine -CH₂-O | 3.7 - 4.0 | Triplet | 4H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 145 |